molecular formula C10H12O2S B11941168 (But-3-ene-2-sulfonyl)benzene CAS No. 54897-36-8

(But-3-ene-2-sulfonyl)benzene

Cat. No.: B11941168
CAS No.: 54897-36-8
M. Wt: 196.27 g/mol
InChI Key: NQSMHCACYCRLNI-UHFFFAOYSA-N
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Description

(But-3-ene-2-sulfonyl)benzene (C10H12O2S) is a chemical reagent featuring a benzene ring linked to a but-3-ene-2-sulfonyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in electrophilic aromatic substitution reactions and the construction of more complex sulfonated molecules. In research, sulfonyl chlorides and related compounds are pivotal for introducing the sulfonyl functional group into target molecules . A key research application of aromatic sulfonyl compounds is their use as a temporary blocking group in multi-step synthetic routes. The sulfonyl group can be installed to sterically block the most reactive position on an aromatic ring (often the para position), directing subsequent electrophilic substitution to the desired site (typically the ortho position). After the desired reaction is performed, the sulfonyl group can be selectively removed under acidic conditions via a reversible sulfonation reaction, restoring the original ring structure . Furthermore, this compound can serve as a precursor in the synthesis of sulfonamide derivatives , which are of significant interest in medicinal chemistry for their presence in various chemotherapeutic agents and drugs . The terminal alkene in the but-3-ene moiety offers an additional handle for further functionalization, for instance, through oxidation or addition reactions, expanding its utility in designing novel molecular architectures. This product is intended for use in a controlled laboratory setting by qualified researchers. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-en-2-ylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-3-9(2)13(11,12)10-7-5-4-6-8-10/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSMHCACYCRLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501346
Record name (But-3-ene-2-sulfonyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54897-36-8
Record name (But-3-ene-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for but 3 Ene 2 Sulfonyl Benzene and Analogous Allylic Sulfones

Established Synthetic Pathways to But-3-ene-2-sulfonylbenzene

Established methods for forming allylic sulfones, which are applicable to the synthesis of (But-3-ene-2-sulfonyl)benzene, typically involve the formation of a carbon-sulfur bond through nucleophilic substitution or related processes. A common and straightforward approach is the reaction of an alkali metal sulfinate, such as sodium benzenesulfinate (B1229208), with a suitable allylic electrophile like 3-bromo-1-butene.

Another widely used established method is the dehydrative coupling of allylic alcohols with sulfinic acids. This approach is advantageous as it often proceeds under mild conditions and generates water as the only byproduct, aligning with green chemistry principles. organic-chemistry.org For the specific target, this would involve reacting but-3-en-2-ol with benzenesulfinic acid.

Furthermore, palladium-catalyzed reactions of allylic alcohols with sodium sulfinates have been developed. For instance, a combination of Pd(OAc)₂, PPh₃, and Et₃B can effectively promote the formation of allyl phenyl sulfones from allylic alcohols. organic-chemistry.org

Table 1: Selected Established Synthetic Methods for Allylic Sulfones

Sulfone Source Allylic Substrate Catalyst/Reagent Key Features
Sodium Sulfinates Allylic Halides Base (e.g., NaH) Standard SN2 pathway
Sulfinic Acids Allylic Alcohols N/A Dehydrative coupling, atom-economical organic-chemistry.org
Sodium Sulfinates Allylic Alcohols Pd(OAc)₂/PPh₃/Et₃B In situ activation of alcohol organic-chemistry.org
Sulfonyl Chlorides Grignard Reagents N/A Forms C-S bond via organometallic reagent tandfonline.com

Enantioselective Synthesis of Chiral Allylic Sulfones Related to But-3-ene-2-sulfonylbenzene

The this compound molecule contains a chiral center at the second carbon of the butenyl chain. Therefore, developing enantioselective methods to control the stereochemistry at this position is a significant area of research. These methods are crucial for accessing optically pure allylic sulfones, which are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

The asymmetric synthesis of chiral allylic sulfones can be achieved through various strategies that precisely control the formation of the stereogenic center. One notable method is the palladium-catalyzed 1,3-rearrangement of racemic allylic sulfinates. acs.org In this process, a racemic allylic sulfinate is treated with a palladium(0) catalyst and a chiral ligand. This transforms the racemic starting material into a single, highly enantioenriched allylic sulfone isomer, with enantiomeric excesses often exceeding 90%. acs.org

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA) using sulfone-based nucleophiles. rsc.org This approach has been successfully applied to the synthesis of chiral homo-allylic sulfones. By using allyl fluorides as precursors for π-allyl palladium complexes and a unique bidentate diamidophosphite ligand, simple α-sulfonyl carbanions can be added with high efficiency and selectivity. rsc.org The development of methods for creating sterically hindered α,α-disubstituted allylic sulfones, which feature challenging quaternary stereocenters, has also been reported using palladium catalysis with specialized phosphoramidite (B1245037) ligands. nih.gov

Catalytic asymmetric methods are at the forefront of synthesizing chiral allylic sulfones, offering high levels of enantiocontrol through the use of chiral metal-ligand complexes.

Rhodium-Catalyzed Reactions: A significant advancement is the direct, highly regio- and enantioselective rhodium-catalyzed hydrosulfonylation of allenes and alkynes. nih.govorganic-chemistry.org This method uses commercially available sodium sulfinates and a C1-symmetric P,N-ligand, (Rax,S,S)-StackPhim, to achieve excellent regioselectivity and enantioselectivity (up to 97% ee). nih.govfigshare.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org Asymmetric hydrogenation of allenyl sulfones, catalyzed by rhodium complexes, also provides an atom-economic route to chiral allylic sulfones. thieme-connect.com

Iridium-Catalyzed Reactions: Iridium catalysts bearing N,P-ligands have been shown to be highly effective for the asymmetric hydrogenation of unsaturated sulfones. acs.org This method can produce both cyclic and acyclic chiral sulfones with excellent enantioselectivities (up to 98% ee). An allylic sulfone substrate, in particular, was reduced with 97% ee. acs.org These chiral saturated sulfones can then be used in subsequent reactions, like the Ramberg–Bäcklund rearrangement, to generate chiral allylic compounds. acs.org

Table 2: Examples of Catalytic Asymmetric Methods for Chiral Allylic Sulfone Synthesis

Metal Catalyst Chiral Ligand Substrates Product Type Enantiomeric Excess (ee)
Rhodium (R,R)-f-spiroPhos Allylic Sulfones β-Ester Sulfones 92–99.9% rsc.org
Rhodium (Rax,S,S)-StackPhim Allenes/Alkynes Terminal Allylic Sulfones Up to 97% nih.govorganic-chemistry.org
Palladium Phosphoramidite (L10) Racemic Allylic Precursors α,α-disubstituted Allylic Sulfones Good to Excellent nih.gov
Palladium (1R,2R)-cyclohexanediylbis[2-(diphenylphosphino)benzamide] Racemic Allylic Sulfinates Allylic Sulfones 93–99% acs.org
Iridium N,P-Ligand Unsaturated Sulfones Saturated Chiral Sulfones Up to 98% acs.org

Novel Approaches in Sulfone Synthesis Applicable to But-3-ene-2-sulfonylbenzene

Recent innovations in synthetic chemistry have led to novel methods for sulfone synthesis that offer advantages in terms of efficiency, substrate scope, and environmental impact. These modern techniques could be readily adapted for the synthesis of this compound.

Catalyst-Free and Multicomponent Reactions: An environmentally benign and atom-economical approach involves the direct reaction of 1,3-dienes with sulfinic acids without the need for any catalyst or additive. mdpi.com This method proceeds at room temperature and offers high regio- and chemoselectivity, with yields up to 94%. mdpi.com Another innovative strategy is the three-component reaction of potassium alkyltrifluoroborates, a sulfur dioxide source (like DABSO), and allylic bromides under visible-light irradiation. researchgate.net This photocatalytic method allows for the efficient generation of diverse allylic sulfones at room temperature. researchgate.net

Use of SO₂ Surrogates: The use of stable, solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), has streamlined sulfone synthesis by avoiding the handling of gaseous and toxic SO₂. organic-chemistry.orgbohrium.com One-pot, three-component methods have been developed where organometallic reagents (Grignard or organolithium) react with DABSO to form metal sulfinates, which are then trapped in situ with electrophiles like alkyl or allyl halides to produce the desired sulfones in good yields. organic-chemistry.org This has also been extended to organozinc reagents, which offers broad functional group tolerance. bohrium.com

Direct C-S Cross-Coupling: A novel approach for the synthesis of polysubstituted vinyl sulfones has been developed using a direct C-S cross-coupling reaction. This method utilizes N-iodosuccinimide (NIS) as a promoter for both sulfonation and elimination, demonstrating broad applicability and functional group tolerance. nih.gov While this produces vinyl instead of allylic sulfones, the underlying principle of generating and trapping sulfonyl radicals provides a modern avenue for C-S bond formation.

Chemical Reactivity and Transformation Mechanisms of but 3 Ene 2 Sulfonyl Benzene

Nucleophilic Reactions at the Allylic Position of the Sulfone

The hydrogen atom on the carbon alpha to the sulfone group (the α-carbon) is acidic due to the strong electron-withdrawing nature of the phenylsulfonyl group. This allows for the generation of a resonance-stabilized allylic carbanion, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions.

Generation and Reactivity of Chiral Lithiated Allylic α-Sulfonyl Carbanions Derived from (But-3-ene-2-sulfonyl)benzene

Deprotonation of this compound with a strong base, such as n-butyllithium (n-BuLi), generates a chiral lithiated allylic α-sulfonyl carbanion. This species, specifically [CH₂=CHC(Me)SO₂Ph]Li, exists as a contact ion pair (CIP) in solution. nih.govresearchgate.net X-ray crystal structure analysis of this carbanion complexed with diglyme (B29089) reveals a structure with a nearly planar anionic carbon atom. nih.govresearchgate.net The lithium cation is coordinated to the oxygen atoms of the sulfone group. nih.govresearchgate.net This generated carbanion is a powerful nucleophile, capable of reacting with a range of electrophiles.

Although the α-carbon of the lithiated carbanion is chiral, it is configurationally unstable and can undergo racemization. The barrier to enantiomerization for similar allylic α-sulfonyl carbanions has been estimated using dynamic nuclear magnetic resonance (DNMR) spectroscopy. nih.gov For instance, related structures exhibit racemization barriers (ΔG‡) that translate to a finite half-life at low temperatures, indicating that the chiral configuration can be temporarily maintained. nih.gov

The structure of the carbanion is nearly planar at the anionic carbon, existing in an equilibrium between monomeric and dimeric forms in THF solution. nih.gov The conformation around the C1-S and C1-C2 bonds is governed by stereoelectronic effects, including allylic conjugation and hyperconjugation. nih.gov This inherent structural fluxionality is the basis for its potential stereodivergence, where reaction conditions can influence the stereochemical outcome.

Achieving stereochemical control in reactions with these carbanions is dependent on the relative rates of the chemical reaction versus the carbanion's racemization. By conducting reactions at very low temperatures (e.g., -105 °C), the rate of electrophilic attack can be made significantly faster than the rate of racemization. nih.gov This kinetic control allows the stereochemical information of a transiently chiral carbanion to be captured.

Studies on analogous systems have shown that deprotonation of an enantioenriched allylic sulfone can proceed with high enantioselectivity. nih.gov Subsequent reactions, such as deuteration or alkylation, can also proceed with high stereoselectivity, effectively trapping one enantiomer of the carbanion before it has time to racemize. nih.govrsc.org

Electrophilic Capture of Allylic Sulfonyl Anions

The nucleophilic carbanion generated from this compound readily reacts with a variety of electrophiles at the α-carbon. This process, known as electrophilic capture or trapping, is a fundamental method for forming new carbon-carbon and carbon-heteroatom bonds.

Common electrophiles include:

Alkyl halides: For the introduction of alkyl groups.

Aldehydes and ketones: Leading to the formation of β-hydroxy sulfones.

Proton donors (e.g., D₂O): For isotopic labeling.

The regio- and stereoselectivity of these reactions can often be controlled by the choice of reaction conditions and additives. rsc.orgresearchgate.net

Electrophilic Reactivity of the Allylic Sulfone Moiety

In addition to its nucleophilic potential via carbanion formation, the this compound molecule can also function as an electrophile, particularly under transition metal catalysis.

Role as an Electrophilic Partner in Cross-Coupling Reactions

Allylic sulfones, including this compound, are effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. proquest.comresearchgate.net In these reactions, the phenylsulfonyl group (PhSO₂) acts as an excellent leaving group, analogous to halides or triflates typically used in such transformations. masterorganicchemistry.com

The general catalytic cycle for a Suzuki-Miyaura coupling involving an allylic sulfone is outlined below:

Oxidative Addition: A Palladium(0) complex oxidatively adds to the C-S bond of the allylic sulfone, cleaving the bond and forming a π-allyl-Palladium(II) intermediate. This step results in the departure of the phenylsulfinate anion (PhSO₂⁻). acs.orgnih.govyoutube.comyoutube.com

Transmetalation: An organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the sulfinate. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the final product and regenerating the Palladium(0) catalyst. youtube.com

This reactivity allows for the coupling of the but-3-ene-2-yl moiety with a wide array of aryl, heteroaryl, and vinyl groups from organoboron reagents. sigmaaldrich.com The use of sulfones as electrophiles has expanded the scope of cross-coupling chemistry, offering a valuable alternative to more traditional electrophilic partners. proquest.comresearchgate.net

Application in Suzuki-Miyaura Cross-Coupling with Allylic Sulfones

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.org Typically, this palladium-catalyzed reaction couples an organoboron species with an organohalide. libretexts.org However, the scope of electrophilic partners has expanded to include other functional groups, such as sulfones. Aryl and vinyl sulfones have been demonstrated to be competent electrophiles in Suzuki-Miyaura couplings, proceeding through the oxidative addition of the palladium catalyst into the carbon-sulfur bond. researchgate.net

In the context of this compound, the allylic sulfone moiety presents a potential handle for cross-coupling. While aryl sulfones have been more extensively studied, allylic sulfones can also participate in related palladium-catalyzed transformations. The reactivity in such cases is often influenced by the formation of a π-allyl palladium intermediate. However, direct Suzuki-Miyaura coupling involving the cleavage of the allylic C–S bond in a compound like this compound is less common than for aryl sulfones. researchgate.netacs.org More frequently, allylic sulfones are used to generate other functionalities that then participate in cross-coupling, or they are the products of such reactions. For instance, 2-borylated allylic sulfones can be coupled with aryl iodides. acs.org

The development of nickel-catalyzed Suzuki-Miyaura reactions has also provided efficient routes for the synthesis of 2-aryl allyl sulfones from 2-bromoallyl sulfones and arylboronic acids. acs.org This highlights the utility of the Suzuki reaction in building complex allylic sulfones rather than using them as primary coupling partners via C-S cleavage. The relative reactivity of different electrophiles in Suzuki-Miyaura coupling generally follows the order ArI > ArSO₂Cl > ArBr > ArCl, placing sulfonyl derivatives in a useful reactivity window. researchgate.net For a compound like this compound, its application in Suzuki-Miyaura coupling would likely involve modification or participation of the alkene rather than direct cleavage of the stable allylic sulfone C-S bond under standard conditions.

Table 1: Comparison of Electrophiles in Suzuki-Miyaura Cross-Coupling

Electrophile Class General Structure Typical Catalyst Reactivity Reference
Aryl Halides Ar-X (X=I, Br, Cl) Pd(PPh₃)₄, Pd(OAc)₂ High (I) to Moderate (Cl) libretexts.org
Aryl Triflates Ar-OTf Pd(PPh₃)₄ High libretexts.org
Aryl Sulfones Ar-SO₂R Pd(OAc)₂/RuPhos Moderate
Sulfonyl Chlorides R-SO₂Cl Pd(OAc)₂/PPh₃ Moderate to High researchgate.net

Reactivity of the Terminal Alkene Functionality

The terminal alkene in this compound is a versatile functional group that can undergo a variety of transformations, often independently of the allylic sulfone moiety.

Chemo-, Regio-, and Stereoselective Addition Reactions to the Butenyl Olefin

The carbon-carbon double bond of the butenyl group is susceptible to a range of addition reactions. The regioselectivity of these reactions is governed by electronic and steric factors. For instance, electrophilic additions, such as hydrohalogenation or hydration, are expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon (C4) and the nucleophile adds to the more substituted internal carbon (C3). However, the presence of the electron-withdrawing sulfonyl group can influence the electronic nature of the molecule.

Recent methodologies have focused on achieving high regio- and stereoselectivity in the functionalization of unactivated terminal alkenes. nih.gov Metal-free protocols for the azidation and amination of terminal olefins have been developed that afford linear (E)-isomers with high selectivity. nih.gov Furthermore, methods for the direct and regioselective C-H functionalization of olefins to create versatile alkenyl electrophiles have been reported, which could be applicable to the butenyl group. nih.gov These transformations often proceed with high stereoretention, allowing for the controlled synthesis of complex molecules. researchgate.net

The specific outcomes of addition reactions to the butenyl olefin in this compound would depend heavily on the reagents and conditions employed, with the potential for both Markovnikov and anti-Markovnikov products, as well as control over the stereochemistry of newly formed chiral centers.

Olefin Metathesis and Cycloaddition Reactions Involving the Terminal Alkene

The terminal alkene functionality makes this compound a suitable substrate for powerful carbon-carbon bond-forming reactions like olefin metathesis and cycloaddition.

Olefin Metathesis: This reaction, catalyzed by transition metal complexes (typically ruthenium or molybdenum), involves the redistribution of alkene fragments. wikipedia.org this compound could participate in several types of metathesis:

Cross-Metathesis (CM): Reaction with another olefin to create a new, substituted alkene. This is a powerful tool for molecular construction. libretexts.org

Ring-Closing Metathesis (RCM): If another alkene is present in the same molecule (tethered to the phenyl ring or the sulfone group), RCM could be used to form a cyclic structure. sigmaaldrich.com

Enyne Metathesis: Reaction with an alkyne to produce a 1,3-diene. libretexts.org

The success of these reactions depends on the choice of catalyst, with modern Grubbs and Schrock catalysts showing high functional group tolerance, including for sulfones. wikipedia.orglibretexts.org

Cycloaddition Reactions: The terminal double bond can act as a dienophile or a dipolarophile in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, the butenyl group can react with a conjugated diene to form a six-membered ring. The reactivity can be influenced by the electron-withdrawing nature of the adjacent sulfonyl group. acs.orglibretexts.org

[3+2] Cycloaddition: The alkene can react with 1,3-dipoles (like azides, nitrile oxides, or nitrones) to synthesize five-membered heterocyclic rings. rsc.org

[2+2] Cycloaddition: While thermally less common for simple alkenes, photochemical [2+2] cycloadditions can occur, leading to the formation of four-membered rings. libretexts.org

These reactions provide pathways to significantly increase the molecular complexity of this compound.

Pericyclic Rearrangements and Elimination Pathways

The allylic sulfone structural motif is prone to specific types of rearrangements and eliminations, which are key aspects of its chemical reactivity.

unistra.frresearchgate.net-Sigmatropic Rearrangements in Allylic Sulfone Chemistry

While the researchgate.net-sigmatropic rearrangement is most famously associated with allylic sulfoxides (the Mislow-Evans rearrangement), related processes can be considered for allylic sulfones. wikipedia.orgnih.gov A true researchgate.net-sigmatropic rearrangement of an allylic sulfone itself is not a common pathway. However, the sulfone can be a precursor to species that do undergo such rearrangements. For example, deprotonation alpha to the sulfone group generates a carbanion. If an appropriate adjacent group is present, this intermediate can initiate a rearrangement cascade. researchgate.net

The classic researchgate.net-sigmatropic rearrangement involves atom Y being sulfur, selenium, or nitrogen in an allylic system. wikipedia.org In the case of sulfur, the rearrangement of an allylic sulfoxide (B87167) to an allylic sulfenate ester is a well-studied, reversible process. nih.govresearchgate.net The analogous direct rearrangement of an allylic sulfone is kinetically hindered and thermodynamically complex. bohrium.com Instead, chemistry involving allylic sulfones often leverages the stability of the sulfone as a leaving group or its ability to stabilize an adjacent carbanion, which then engages in other reaction types.

Table 2: Overview of researchgate.net-Sigmatropic Rearrangements

Rearrangement Name Substrate Product Intermediate Key Feature Reference
Mislow-Evans Rearrangement Allylic Sulfoxide Allylic Sulfenate Ester Reversible; chirality transfer nih.govresearchgate.net
Wittig Rearrangement Allylic Ether Carbanion Homoallylic Alcohol C-C bond formation wikipedia.org

Base-Mediated Eliminations and Sulfone Extrusion Processes

Base-mediated eliminations are a characteristic reaction of sulfones. The protons alpha to the sulfonyl group are acidic and can be removed by a base to form a carbanion. This intermediate can then undergo further reactions.

Elimination: If a leaving group is present on the β-carbon relative to the sulfonyl group, a base can induce elimination to form an alkene. This is the principle behind the Julia olefination, where a β-hydroxy sulfone is converted to an alkene. wikipedia.org In the case of this compound, base treatment could potentially lead to isomerization of the double bond to form a more stable, conjugated system, (but-1-ene-2-sulfonyl)benzene, via an allylic anion intermediate.

Sulfone Extrusion (Ramberg-Bäcklund Reaction): This reaction provides a method for converting an α-halo sulfone into an alkene with the extrusion of sulfur dioxide (SO₂). wikipedia.org The mechanism involves deprotonation at the other α-position, followed by intramolecular nucleophilic displacement of the halide to form a transient three-membered episulfone intermediate. This unstable ring then collapses, releasing SO₂ and forming a carbon-carbon double bond. wikipedia.org To apply this reaction to this compound, it would first need to be halogenated at the C1 position. This process converts carbon-sulfur bonds into a carbon-carbon double bond, representing a significant molecular transformation. wikipedia.org

Reductive desulfonylation is another pathway for removing the sulfone group, which can be achieved with reagents like samarium(II) iodide or aluminum amalgam. wikipedia.orgnih.gov For allylic sulfones, these reactions can sometimes be accompanied by migration of the double bond. nih.gov

Advanced Applications of but 3 Ene 2 Sulfonyl Benzene in Complex Organic Synthesis and Materials Science

Strategic Use as a Key Intermediate in Natural Product Synthesis

The phenylsulfonyl group in allylic sulfones like (but-3-ene-2-sulfonyl)benzene serves as an excellent activating group and a versatile synthetic handle. This has been leveraged in the synthesis of several biologically active natural products, where the sulfone moiety can be introduced to facilitate key bond formations and later removed or transformed as needed.

A notable application of an allylic sulfone structurally related to this compound is demonstrated in the formal synthesis of (±)-hinokiresinol, a naturally occurring lignan (B3055560) with various biological activities. A key step in this synthesis involves a tungsten-catalyzed allylic substitution reaction. organic-chemistry.orgacs.orgnih.gov This methodology provides an efficient route to branched allylic sulfones, which are crucial intermediates. organic-chemistry.orgnih.gov

The reaction utilizes an inexpensive and readily available tungsten precatalyst, (CH₃CN)₃W(CO)₃, in conjunction with a bipyridine ligand, to catalyze the allylation of a sodium sulfinate nucleophile with an allylic carbonate. acs.orgnih.govacs.org This process is highly regioselective, favoring the formation of the branched product over the linear one. organic-chemistry.org The resulting allylic sulfone serves as a key electrophile in a subsequent Suzuki-Miyaura cross-coupling reaction, which completes the formal synthesis of (±)-hinokiresinol. acs.orgnih.govresearchgate.net The unique reactivity conferred by the sulfone group is critical for the success of this synthetic strategy. researchgate.netresearchgate.net

Table 1: Tungsten-Catalyzed Allylic Sulfonylation for Hinokiresinol Intermediate

EntryCatalyst/LigandSolventTemp (°C)Yield (%)Regioselectivity (Branched:Linear)Reference
1W(CO)₆ / dppeToluene11045>20:1 acs.org
2(CH₃CN)₃W(CO)₃ / L3 EtOH6090>20:1 acs.org
3(CH₃CN)₃W(CO)₃ / bipyEtOH6085>20:1 organic-chemistry.orgacs.org

L3 corresponds to 4,4′-di-tert-butyl-2,2′-bipyridine. Data sourced from optimization studies for the synthesis of branched allylic sulfones. acs.org

Allylic sulfones are privileged structural motifs found in numerous bioactive molecules and serve as versatile intermediates in pharmaceutical synthesis. mdpi.comthieme-connect.comacs.org Their utility stems from the dual functionality of the alkene, which can undergo various additions, and the sulfonyl group, which can act as a leaving group or be transformed into other functionalities.

For instance, the palladium-catalyzed sulfonylation of vinyl cyclic carbonates provides access to enantiomerically enriched tertiary allylic sulfones, which are key intermediates in the formal total synthesis of (+)-agelasidine A, a marine alkaloid with hypotensive and antimicrobial activities. nih.gov Furthermore, allylic sulfones can be converted into β-epoxy-sulfones, which are recognized as valuable scaffolds in the synthesis of bioactive compounds. mdpi.com The versatility of the allylic sulfone unit is also highlighted in its use as a latent nucleophile in cross-coupling reactions for the synthesis of complex pharmaceutical agents like crizotinib (B193316) and etoricoxib. acs.org These examples underscore the strategic importance of incorporating the allylic sulfone framework in the design and synthesis of complex, biologically relevant molecules. beilstein-journals.org

Contributions to Carbon-Carbon Bond Formation Methodologies

The this compound scaffold and related allylic sulfones are instrumental in the development of novel carbon-carbon bond-forming reactions, enabling the synthesis of stereochemically defined and complex carbon skeletons.

Allylic sulfones are highly effective precursors for the stereoselective synthesis of alkenes and dienes. The sulfonyl group can be eliminated under various conditions to generate a double bond, and its presence can influence the stereochemical outcome of reactions at adjacent positions.

A powerful strategy involves the palladium-catalyzed, ligand-controlled coupling of allenes with sulfinic acids. organic-chemistry.orgacs.org Depending on the choice of the phosphine (B1218219) ligand, this reaction can be directed to chemodivergently produce either branched allylic sulfones or linear allylic sulfones that incorporate a conjugated (Z,E)-1,3-diene system. organic-chemistry.orgacs.org Another approach involves the Julia-Kocienski reaction, where allylic sulfones react with aldehydes to produce 1,3-dienes with substrate-dependent stereoselectivity. mdpi.com Additionally, metal-free, three-component reactions of alkynes, iodine, and sodium sulfinates have been developed to construct highly functionalized tetrasubstituted alkenes containing both iodo and sulfonyl groups, which are valuable for further synthetic transformations. nih.gov These methods showcase the role of allylic sulfones as key intermediates for accessing structurally diverse and stereodefined olefinic systems.

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Allylic sulfones have emerged as powerful substrates in methodologies developed to address this challenge. researchgate.net The sulfonyl group facilitates the formation of these sterically congested centers through various catalytic asymmetric reactions.

One prominent method is the palladium-catalyzed asymmetric allylic substitution of vinyl cyclic carbonates with sulfinate salts. nih.gov This reaction, employing specific phosphoramidite (B1245037) ligands, allows for the synthesis of a variety of enantiomerically enriched allylic sulfones bearing a quaternary carbon stereocenter with excellent regio- and enantioselectivity. nih.govresearchgate.net Copper-catalyzed enantioselective reactions have also been employed to construct tertiary propargylic sulfones with quaternary stereocenters. researchgate.net More recently, photoinduced processes have been developed, such as a radical sulfur dioxide insertion followed by an asymmetric Truce-Smiles rearrangement, to generate chiral sulfones with quaternary centers. nih.govnih.gov These advanced strategies highlight the indispensable role of allylic sulfones in the asymmetric synthesis of molecules with challenging quaternary stereocenters. nih.govnih.gov

Table 2: Asymmetric Reactions for Quaternary Carbon-Sulfone Construction

MethodCatalyst/LigandSubstratesKey Featureee (%)Reference
Pd-Catalyzed Allylic SubstitutionPd₂(dba)₃ / Phosphoramidite L10 Vinyl Cyclic Carbonates, Sodium SulfinatesForms α,α-disubstituted allylic sulfonesup to 96 researchgate.net
Pd-Catalyzed Allylic SubstitutionPd₂(dba)₃ / (S)-Tol-BINAPVinyl Cyclic Carbonates, Sodium SulfinatesForms tertiary allylic sulfonesup to 99 nih.gov
Photoinduced Truce-Smiles RearrangementPhotoredox Catalyst / Chiral AuxiliaryChiral Acrylamides, Radical Precursors, SO₂ SurrogateRadical insertion and asymmetric rearrangementup to 99 nih.govnih.gov
Cu-Catalyzed OxysulfonylationCu(CH₃CN)₄PF₆ / Bisoxazoline L9 Alkenes, Togni's reagent, DABSOForms β-chiral sulfones with quaternary centersup to 92 researchgate.net

ee = enantiomeric excess. Data sourced from studies on the synthesis of chiral sulfones featuring quaternary stereocenters.

Emerging Applications in Materials Science and Functional Materials

While extensively used in organic synthesis, allylic sulfones like this compound are also finding new roles in the development of functional materials. mdpi.comthieme-connect.com The sulfone group can impart desirable properties such as thermal stability and specific polarity to polymers, while the allylic double bond provides a handle for polymerization.

A significant emerging application is the use of difunctional β-allyl sulfones as addition-fragmentation chain transfer (AFCT) agents in the photopolymerization of dimethacrylate networks. researchgate.net In this process, the β-allyl sulfone modifies the polymerization mechanism from a standard radical chain growth to a mixed chain-growth/step-growth process. This leads to the formation of more homogeneous polymer networks. Materials produced using this method exhibit significantly reduced shrinkage stress upon curing, a sharper glass transition, and enhanced mechanical properties such as impact resistance and hardness compared to materials made with traditional thiol-based chain transfer agents. researchgate.net This approach avoids the odor and stability issues associated with thiols, paving the way for advanced polymer-based materials for applications in coatings, adhesives, and dental resins. researchgate.net

Potential Integration into Microporous Metal-Organic Framework Synthesis

The development of novel microporous metal-organic frameworks (MOFs) is driven by the rational design and selection of organic linkers. These linkers, which bridge metal clusters, dictate the resulting framework's topology, porosity, and functional properties. This compound represents a promising, yet underexplored, candidate as a functional organic linker in MOF synthesis. Its unique structural motifs, namely the allylic sulfone group, offer a combination of coordination sites and reactive functionalities that could lead to MOFs with tailored properties.

The sulfonyl group (—SO₂—) is a well-established functional group in the design of organic linkers for MOFs. nih.gov It can participate in the coordination with metal centers, influencing the geometry and connectivity of the resulting framework. nih.gov The presence of the sulfonyl group in this compound could therefore facilitate the self-assembly process during MOF formation.

Furthermore, the but-3-ene moiety introduces an allylic double bond into the linker structure. This unsaturated functionality is of particular interest for post-synthetic modification (PSM) of MOFs. PSM allows for the introduction of new chemical functionalities into a pre-existing MOF structure, thereby expanding its application potential without the need to de novo synthesize a new framework. The accessible double bond of this compound integrated into a MOF could serve as a reactive handle for a variety of chemical transformations, such as addition reactions, to anchor specific catalytic sites, recognition units, or other functional molecules within the pores of the MOF.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are dissolved in a suitable solvent and heated to induce crystallization. sci-hub.se The integration of this compound as a linker would follow these established synthetic protocols. The choice of metal precursor would be critical in determining the final structure, with common choices including zinc, copper, and zirconium salts. researchgate.netrsc.orgmdpi.com

Table 1: Comparison of Functional Groups in Organic Linkers for MOF Synthesis

Functional GroupRole in MOF SynthesisPotential Advantage of this compound
CarboxylatePrimary coordination site for metal clusters. nih.govThe sulfonyl group can act as a secondary coordination site, potentially leading to novel topologies.
AmineCan be used for coordination and as a site for post-synthetic modification. mdpi.comThe allylic double bond offers a different pathway for post-synthetic modification through addition reactions.
PyridylNitrogen atom acts as a coordination site. researchgate.netThe combination of the sulfonyl group for coordination and the alkene for functionalization provides bifunctionality.
SulfonateSimilar to carboxylates, acts as a coordination site. nih.govThe specific geometry and electronic properties of the sulfonyl group in an allylic system may influence framework stability and catalytic activity.

Design and Development of Sensing Materials Incorporating Allylic Sulfone Motifs

The unique electronic and chemical properties of the allylic sulfone motif make this compound a compelling building block for the design of advanced sensing materials. Chemical sensors operate by converting a chemical interaction into a measurable signal, and the reactivity of the allylic sulfone can be harnessed for this purpose. mdpi.com

One potential application lies in the development of fluorescent or colorimetric sensors. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the benzene (B151609) ring and any attached fluorophore or chromophore. The interaction of the sensor with a specific analyte could trigger a chemical reaction involving the allylic double bond, leading to a change in the electronic structure and a corresponding change in the optical signal. For instance, the addition of a nucleophilic analyte to the double bond could disrupt the conjugation pathway, causing a shift in the fluorescence emission or a visible color change. mdpi.com

Allylic sulfones are also known to be versatile intermediates in organic synthesis, capable of undergoing a variety of transformations. mdpi.comnih.gov This reactivity can be exploited in the design of chemodosimeters, which are single-use sensors that undergo an irreversible chemical reaction with the analyte. For example, the cleavage of the carbon-sulfur bond or a reaction at the allylic position could be triggered by the presence of a specific ion or molecule, generating a detectable signal.

The incorporation of this compound into a polymer matrix or onto the surface of a solid support is a viable strategy for creating robust and reusable sensing platforms. This can be achieved through polymerization of the allylic double bond or by covalently attaching the molecule to a pre-functionalized surface. Such an approach would allow for the development of sensing devices for a range of applications, from environmental monitoring to biomedical diagnostics.

Table 2: Potential Sensing Mechanisms Utilizing this compound

Sensing MechanismRole of this compoundAnalyte Type
Nucleophilic Addition The allylic double bond acts as a Michael acceptor.Nucleophilic species (e.g., thiols, amines)
Redox Reaction The sulfonyl group can be reduced. mdpi.comReducing agents (e.g., hydrogen sulfide)
Coordination The sulfonyl oxygen atoms can coordinate with metal ions.Metal ions
Cycloaddition The double bond can participate in cycloaddition reactions.Dienes or other reactive species

Advanced Spectroscopic Characterization and Mechanistic Elucidation of but 3 Ene 2 Sulfonyl Benzene Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of (But-3-ene-2-sulfonyl)benzene in solution. While specific data for the title compound is not widely published, extensive analysis of analogous allylic phenyl sulfones provides a robust framework for predicting its spectral characteristics. rsc.orgacs.org

Application of Advanced 2D NMR Techniques (e.g., NOESY, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the covalent framework and spatial proximities within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, strong correlations are expected between the methine proton at C2 and the adjacent methyl protons at C1, as well as the vinylic protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) C-H correlations, which helps in piecing together the molecular structure. For instance, correlations would be expected from the methyl protons (H1) to the C2 and C3 carbons. Similarly, the protons on the phenyl ring would show correlations to the sulfonyl-bearing carbon (Cipso) and neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for stereochemical and conformational analysis. researchgate.net For a specific diastereomer of a this compound derivative, NOESY could be used to determine the relative stereochemistry of the substituents on the butene chain.

A hypothetical table of expected key HMBC and NOESY correlations for this compound is presented below.

Proton(s)Expected HMBC Correlations (to Carbon)Expected NOESY Correlations (to Proton)
H1 (CH₃)C2, C3H2, H3
H2 (CH)C1, C3, C4, Cipso-phenylH1, H3, H4a/b
H3 (=CH)C1, C2, C4, Cipso-phenylH1, H2, H4a/b
H4a/b (=CH₂)C2, C3H2, H3
Hortho (Phenyl)Cmeta, Cpara, CipsoHmeta

Analysis of Coupling Constants for Conformational and Configurational Insights

The magnitude of proton-proton coupling constants (J-values) provides detailed information about the dihedral angles between coupled protons, which is essential for determining the conformation and configuration of the molecule. oregonstate.edulibretexts.org

In the butenyl chain of this compound, the following coupling constants would be of particular interest:

³J(H2,H3): The coupling between the methine proton at C2 and the vinylic proton at C3 would be crucial for determining the preferred conformation around the C2-C3 bond.

³J(H3,H4-trans) and ³J(H3,H4-cis): These vicinal couplings within the vinyl group are stereospecific. Typically, the trans-coupling (around 11-18 Hz) is significantly larger than the cis-coupling (around 6-15 Hz), allowing for the unambiguous assignment of the vinylic protons. libretexts.org

²J(H4a,H4b): The geminal coupling between the terminal methylene (B1212753) protons is also characteristic.

Analysis of these J-values, often aided by computational modeling, can provide a detailed picture of the molecule's preferred shape in solution. iucr.org

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation of Reaction Products

Upon electron impact (EI) ionization, the molecular ion [M]⁺ would be formed. Key fragmentation pathways for allylic phenyl sulfones often involve rearrangements and cleavages that are characteristic of the sulfone group and the unsaturated alkyl chain.

A primary fragmentation pathway for aryl sulfones is the rearrangement to a sulfinate ester followed by cleavage. researchgate.net For this compound, this could involve migration of the phenyl group to an oxygen atom. Another significant fragmentation is the loss of sulfur dioxide (SO₂), a neutral molecule of 64 Da, which is a common feature in the mass spectra of sulfones.

Key expected fragments and their proposed origins are summarized in the table below:

m/zProposed FragmentFragmentation Pathway
[M]⁺[C₁₀H₁₂O₂S]⁺Molecular ion
[M-54]⁺[C₆H₅SO₂]⁺Loss of butene radical (C₄H₇•)
[M-64]⁺[C₁₀H₁₂]⁺Loss of SO₂
141[C₆H₅SO₂]⁺Cleavage of the S-C(alkyl) bond
77[C₆H₅]⁺Loss of H from benzene (B151609) or further fragmentation
69[C₅H₉]⁺Butenyl cation from cleavage

The fragmentation pattern of phenyl vinyl sulfide, a related compound, has also been documented, providing further insight into the behavior of such structures under mass spectrometric conditions. ias.ac.in High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of the parent ion and its fragments, confirming the molecular formula. mpg.de

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment (if applicable to chiral derivatives)

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are essential for studying these chiral derivatives. sci-hub.se ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectroscopic fingerprint of its absolute configuration. ull.esuniv-amu.fr

The determination of the absolute configuration of a chiral sulfone using ECD typically involves a combination of experimental measurement and quantum-chemical calculations. nii.ac.jpchemicalbook.comnih.govustc.edu.cnfrontiersin.org The procedure involves:

Computational modeling of the possible conformers of both the (R) and (S) enantiomers.

Calculation of the theoretical ECD spectrum for each enantiomer, often using Time-Dependent Density Functional Theory (TD-DFT).

Comparison of the experimentally measured ECD spectrum with the calculated spectra. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.netnih.gov

The chromophores within the this compound molecule, namely the phenyl group and the carbon-carbon double bond, would give rise to characteristic electronic transitions in the UV region (typically 200-400 nm), which would be ECD active. frontiersin.org The sign and intensity of the observed Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of these chromophores around the stereocenter. ull.es This methodology has been successfully applied to determine the absolute configuration of a variety of chiral sulfones and related molecules. libretexts.orgacs.orgresearchgate.netacs.org

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Characterization

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and absolute configuration if the crystal is non-centrosymmetric and the material is enantiomerically pure. univ-amu.fr

For this compound or its derivatives, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. The process involves diffracting X-rays off the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined. nih.gov

Numerous crystal structures of sulfone-containing compounds have been reported in the literature, demonstrating the utility of this technique for this class of molecules. acs.orgresearchgate.netrsc.orgnih.govresearchgate.net Should a crystalline derivative of this compound be prepared, X-ray crystallography would provide unambiguous confirmation of its covalent structure and, for a chiral, enantiopure sample, its absolute stereochemistry. The solid-state conformation revealed by X-ray crystallography can also be compared with the solution-state conformational preferences determined by NMR spectroscopy.

A hypothetical table of crystallographic data for a derivative of this compound is shown below, based on typical values for organic compounds.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z (molecules/unit cell)4
R-factor< 0.05

Future Research Directions and Synthetic Prospects for but 3 Ene 2 Sulfonyl Benzene Chemistry

Development of Novel Catalytic Transformations Involving (But-3-ene-2-sulfonyl)benzene

The development of novel catalytic methodologies is paramount for unlocking the full synthetic potential of this compound. While traditional methods have relied on stoichiometric reagents, modern catalysis offers pathways to more efficient and selective reactions.

Future research in this area could focus on several promising catalytic strategies:

Metal-Catalyzed Cross-Coupling Reactions: The C-S bond in allylic sulfones, including this compound, has been shown to be susceptible to activation by transition metal catalysts. rsc.org This opens up avenues for developing novel cross-coupling reactions where the sulfonyl group acts as a leaving group. For instance, palladium or nickel catalysts could be employed to couple this compound with a variety of nucleophiles, such as organoboron, organozinc, or organomagnesium reagents, to form new carbon-carbon bonds. rsc.org Research could explore the use of novel ligands, such as sulfinyl N-heterocyclic carbenes, to enhance the activity and selectivity of these palladium catalysts. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. beilstein-journals.org This technology could be applied to the functionalization of this compound. For example, photocatalytic strategies could enable the aroylation or diaroylation of the allylic position using aldehydes as radical precursors. rsc.org Dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as C-H activation, could lead to innovative transformations. beilstein-journals.org

Asymmetric Catalysis: The development of enantioselective transformations is a cornerstone of modern organic synthesis. For this compound, which is chiral, developing catalytic asymmetric reactions is of high importance. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at the allylic position. For example, asymmetric Diels-Alder reactions could be promoted by novel aminocatalysts that create a chiral environment around the reacting molecules. cardiff.ac.uk

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. Exploring the use of enzymes, such as ene-reductases or hydrolases, for the stereoselective modification of this compound could provide access to valuable chiral building blocks.

Expansion of Applications into New Domains of Materials Science and Chemical Biology

The unique properties of allylic sulfones suggest that this compound and its derivatives could find applications beyond traditional organic synthesis.

In Materials Science:

Polymer Synthesis: The vinyl group in this compound makes it a potential monomer for polymerization reactions. The resulting polymers, containing sulfonyl groups, could exhibit interesting properties such as improved thermal stability and solubility. researchgate.net Benzene (B151609) derivatives are already crucial in the synthesis of various polymers, and incorporating the sulfonyl group could lead to novel materials. numberanalytics.com Star-shaped molecules with a benzene core and heterocyclic arms have also been synthesized, suggesting possibilities for creating complex architectures. rsc.org

Functional Materials: The sulfonyl group can be a handle for further functionalization, allowing for the creation of materials with specific properties. For example, the introduction of betaine (B1666868) surfactants with a benzene ring structure has been shown to improve solubility and high-temperature resistance. researchgate.net The development of bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of benzene has also shown promise in improving the solubility of drug compounds. acs.orgnih.gov

In Chemical Biology:

Covalent Probes and Inhibitors: The sulfonyl group is a known "warhead" for covalent modification of proteins. nih.gov Specifically, sulfonyl fluorides have been used to target serine, threonine, lysine, tyrosine, and histidine residues in proteins. nih.govacs.org While this compound itself is not a sulfonyl fluoride (B91410), its chemistry can be a gateway to synthesizing such probes. The development of methods for introducing the sulfonyl fluoride moiety is an active area of research. researchgate.netresearchgate.net

Bioactive Molecules: The sulfonyl group is a common feature in many pharmaceuticals. researchgate.net The unique combination of an allylic moiety and a phenylsulfonyl group in this compound makes it an interesting scaffold for the synthesis of new bioactive compounds. Its potential applications in medicinal chemistry and chemical biology research programs are significant.

Exploration of Sustainable and Green Chemistry Approaches in Allylic Sulfone Synthesis and Reactivity

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis and reactions of this compound, several green approaches can be explored.

Catalyst- and Additive-Free Synthesis: Recent research has demonstrated the possibility of synthesizing allylic sulfones, like this compound, through catalyst- and additive-free methods. mdpi.comnih.gov These reactions often proceed at room temperature and are highly atom-economical, representing a significant step towards more sustainable chemical processes. mdpi.comnih.gov

Use of Greener Solvents: Many traditional organic reactions utilize hazardous solvents. Future research should focus on employing greener alternatives such as water, ionic liquids, or supercritical fluids. For example, a mild and green synthesis of allylic sulfones from allylic alcohols has been developed in water. acs.org

Electrochemical Synthesis: Electrosynthesis offers a clean and efficient way to drive chemical reactions using electricity as the reagent. An electrochemical method for synthesizing allylic sulfones from allyl trifluoroborates has been reported, which is both robust and scalable. rsc.org

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. The electrochemical synthesis of allylic sulfones has been successfully demonstrated in a continuous flow system. rsc.org

The future of this compound chemistry is bright, with numerous opportunities for innovation. By focusing on the development of novel catalytic transformations, expanding its applications into new scientific domains, and embracing the principles of green chemistry, researchers can unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (But-3-ene-2-sulfonyl)benzene, and how can purity be ensured?

  • Methodology :

  • Synthesis : Start with sulfonyl chloride intermediates (e.g., but-3-ene-2-sulfonyl chloride, CAS 1106964-40-2) . React with benzene derivatives under nucleophilic substitution conditions. Use inert atmospheres to prevent degradation, as the compound is sensitive to moisture and heat .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitor purity via GC-MS or HPLC (>97% purity threshold) .
  • Storage : Store at -20°C under inert gas (argon/nitrogen) to avoid decomposition .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm the sulfonyl group (δ 3.1–3.5 ppm for sulfonyl protons) and alkene protons (δ 5.0–5.8 ppm). IR spectroscopy can validate the S=O stretch (~1350–1150 cm1^{-1}) .
  • Mass Spectrometry : Compare the molecular ion peak (m/z 154.62) with theoretical values .
  • Elemental Analysis : Verify C, H, S, and O percentages against the molecular formula (C4_4H7_7ClO2_2S) .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Methodology :

  • Thermal Stability : Avoid temperatures >40°C, as sulfonyl compounds may decompose exothermically. Use cooling baths during reactions .
  • Chemical Compatibility : Store separately from strong bases or reducing agents (e.g., LiAlH4_4) to prevent unintended reactions .
  • Safety Protocols : Follow GHS hazard guidelines (H314, H335) with fume hood use, PPE (gloves, goggles), and emergency neutralization protocols for spills .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in Diels-Alder reactions?

  • Methodology :

  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (toluene) to modulate electron-withdrawing sulfonyl group activity .
  • Catalyst Screening : Evaluate Lewis acids (e.g., AlCl3_3) to enhance dienophile reactivity. Monitor reaction progress via 1H^1H-NMR for intermediate trapping .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition states and optimize substituent effects on regioselectivity .

Q. What mechanisms explain contradictory spectroscopic data for sulfonyl-containing intermediates derived from this compound?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic stereochemical effects (e.g., sulfonyl group rotation barriers) by acquiring spectra at 298 K vs. 223 K .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., confirmation of alkene geometry and sulfonyl group orientation) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., using CD3_3 groups) to isolate specific vibrational modes in IR/Raman spectra .

Q. Can this compound serve as a precursor for bioactive sulfonamides, and what are the optimization strategies?

  • Methodology :

  • Amination Reactions : React with primary/secondary amines (e.g., benzylamine) under basic conditions (K2_2CO3_3/DMF, 80°C) to form sulfonamides. Monitor yields via LC-MS .
  • Biological Assays : Test derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., carbonic anhydrase) to identify structure-activity relationships .
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity and guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.